molecular formula C12H16N2O5S B330778 4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B330778
M. Wt: 300.33 g/mol
InChI Key: GYAZHOVUSNKFEW-UHFFFAOYSA-N
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Description

4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a molecular formula of C12H16N2O5S This compound is characterized by the presence of a thiazole ring, an ethoxycarbonyl group, and an oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions, often using ethyl chloroformate or similar reagents.

    Coupling with Oxopentanoic Acid: The final step involves coupling the thiazole derivative with oxopentanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the metabolic pathways involving thiazole derivatives.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers or used as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group and oxopentanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Aminolevulinic Acid: A precursor in heme biosynthesis with similar structural features.

    2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: A compound with a similar oxopentanoic acid moiety.

Uniqueness

4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H16N2O5S/c1-3-19-11(18)10-7(2)13-12(20-10)14-8(15)5-4-6-9(16)17/h3-6H2,1-2H3,(H,16,17)(H,13,14,15)

InChI Key

GYAZHOVUSNKFEW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC(=O)O)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC(=O)O)C

Origin of Product

United States

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